molecular formula C20H11Cl4FN2O2 B4622111 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide

Cat. No.: B4622111
M. Wt: 472.1 g/mol
InChI Key: IFGJYSUMBGOPPN-UHFFFAOYSA-N
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Description

    Reactants: 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide and 4-fluoroaniline.

    Catalyst: A suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Conditions: Room temperature to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide typically involves multiple steps:

  • Preparation of 3,5-Dichlorobenzoyl Chloride

      Starting Material: 3,5-dichlorobenzonitrile.

      Reagent: Thionyl chloride (SOCl₂).

      Conditions: Reflux in an inert atmosphere to convert the nitrile to the corresponding acyl chloride.

  • Formation of the Amide Bond

      Reactants: 3,5-dichlorobenzoyl chloride and 2,4-dichloroaniline.

      Solvent: N,N-Dimethylformamide (DMF).

      Conditions: Stirring at 60°C to form 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]benzamide.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Reagents: Halogenating agents (e.g., N-bromosuccinimide for bromination).

      Conditions: Typically carried out in an inert solvent like dichloromethane at room temperature.

      Products: Halogenated derivatives of the original compound.

  • Reduction Reactions

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄).

      Conditions: Anhydrous conditions to prevent hydrolysis.

      Products: Reduced forms of the amide or aromatic rings.

  • Oxidation Reactions

      Reagents: Oxidizing agents like potassium permanganate (KMnO₄).

      Conditions: Acidic or basic medium depending on the desired product.

      Products: Oxidized derivatives, potentially introducing hydroxyl groups.

Common Reagents and Conditions

    Solvents: DMF, dichloromethane, ethanol.

    Catalysts: EDCI, DCC (N,N’-Dicyclohexylcarbodiimide).

    Conditions: Reflux, room temperature, inert atmosphere.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the behavior of aromatic compounds under various conditions.

Biology

    Biological Activity: Potential use in studying the effects of halogenated aromatic compounds on biological systems.

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to known inhibitors.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs.

    Antitumor Activity: Some derivatives have shown promise in preclinical studies for their antitumor properties.

Industry

    Material Science: Used in the development of new materials with specific properties, such as high thermal stability.

Mechanism of Action

The mechanism by which 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to specific proteins or enzymes, altering their activity. This binding is often facilitated by the halogen atoms, which can form strong interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-N-(2-chlorophenyl)benzamide: Similar structure but lacks the fluorophenyl group.

    3,5-Dichloro-N-(4-chlorophenyl)benzamide: Another derivative with a different substitution pattern on the aromatic ring.

Uniqueness

    Fluorine Substitution: The presence of the fluorophenyl group in 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets.

    Biological Activity: The specific arrangement of chlorine and fluorine atoms may enhance its biological activity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl4FN2O2/c21-10-1-6-14(16(23)8-10)19(28)27-18-15(7-11(22)9-17(18)24)20(29)26-13-4-2-12(25)3-5-13/h1-9H,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGJYSUMBGOPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl4FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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